molecular formula C17H25NO3 B254919 3-(2,4-dimethoxyphenyl)-N-hexylacrylamide

3-(2,4-dimethoxyphenyl)-N-hexylacrylamide

Cat. No. B254919
M. Wt: 291.4 g/mol
InChI Key: VRGRHDSNJSMQTR-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethoxyphenyl)-N-hexylacrylamide, commonly known as DMHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHA is a member of the acrylamide family and is structurally similar to other compounds such as DMAA and ephedrine. DMHA is a potent stimulant that has been shown to enhance cognitive function, increase energy levels, and improve athletic performance.

Mechanism of Action

DMHA acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to an increase in energy levels and improved cognitive function. DMHA also acts as a vasodilator, which increases blood flow to the muscles and improves athletic performance.
Biochemical and Physiological Effects
DMHA has been shown to have numerous biochemical and physiological effects. In addition to its stimulant properties, DMHA has been shown to have anti-inflammatory properties and can reduce oxidative stress in the body. DMHA has also been shown to increase insulin sensitivity, which can be beneficial for individuals with diabetes.

Advantages and Limitations for Lab Experiments

DMHA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. DMHA is also stable and has a long shelf life. However, DMHA has limitations in terms of its potential toxicity and side effects. It is important to use caution when handling DMHA in a laboratory setting and to follow proper safety protocols.

Future Directions

There are several potential future directions for DMHA research. One area of interest is the development of new pharmaceuticals that incorporate DMHA as an active ingredient. DMHA also has potential applications in the field of sports nutrition, where it can be used to improve athletic performance. Additionally, further research is needed to fully understand the long-term effects of DMHA use and to develop safe and effective dosing guidelines.
Conclusion
DMHA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHA has been shown to have anti-inflammatory properties, improve cognitive function, and enhance athletic performance. While DMHA has several advantages for use in laboratory experiments, caution must be taken due to its potential toxicity and side effects. Further research is needed to fully understand the potential applications and limitations of DMHA.

Synthesis Methods

DMHA is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with hexylamine in the presence of a catalyst. The resulting product is then reacted with acryloyl chloride to form DMHA. The synthesis method is relatively simple and can be performed in a laboratory setting using standard equipment.

Scientific Research Applications

DMHA has been the subject of numerous scientific studies due to its potential applications in various fields. In the pharmaceutical industry, DMHA has been shown to have anti-inflammatory properties and can be used to treat conditions such as arthritis and asthma. DMHA has also been shown to have potential applications in the field of neuroscience, where it has been shown to enhance cognitive function and improve memory retention.

properties

Product Name

3-(2,4-dimethoxyphenyl)-N-hexylacrylamide

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-N-hexylprop-2-enamide

InChI

InChI=1S/C17H25NO3/c1-4-5-6-7-12-18-17(19)11-9-14-8-10-15(20-2)13-16(14)21-3/h8-11,13H,4-7,12H2,1-3H3,(H,18,19)/b11-9+

InChI Key

VRGRHDSNJSMQTR-PKNBQFBNSA-N

Isomeric SMILES

CCCCCCNC(=O)/C=C/C1=C(C=C(C=C1)OC)OC

SMILES

CCCCCCNC(=O)C=CC1=C(C=C(C=C1)OC)OC

Canonical SMILES

CCCCCCNC(=O)C=CC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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